molecular formula C9H12BNO2 B3184319 (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid CAS No. 1096359-11-3

(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid

Cat. No. B3184319
Key on ui cas rn: 1096359-11-3
M. Wt: 177.01 g/mol
InChI Key: FKONQBUQRHSUKO-UHFFFAOYSA-N
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Patent
US08933018B2

Procedure details

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CXXI) (0.3 g, 1.15 mmol) was dissolved in 6 N aqueous HCl (20 mL) and refluxed overnight. The solvent was evaporated to dryness and the residue was crystallized from MeOH/Et2O to give 1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid (CXXII) as a brown solid (0.21 g, 0.98 mmol, 87% yield). 1H NMR (DMSO-d6) δ ppm 2.92-3.07 (m, 2H), 3.36 (brs, 2H), 4.22 (brs, 2H), 7.18 (d, J=7.56 Hz, 1H), 7.59 (s, 1H), 7.67 (d, J=6.87 Hz, 1H), 8.08 (brs, 1H), 9.66 (brs, 2H); ESIMS found for C9H12BNO2 m/z 178 (M+H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:18]=[C:17]3[C:12]([CH2:13][CH2:14][NH:15][CH2:16]3)=[CH:11][CH:10]=2)[O:3]1>Cl>[CH2:16]1[C:17]2[C:12](=[CH:11][CH:10]=[C:9]([B:4]([OH:5])[OH:3])[CH:18]=2)[CH2:13][CH2:14][NH:15]1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C2CCNCC2=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from MeOH/Et2O

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.98 mmol
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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